molecular formula C7H4BrN3O2 B1288858 3-Bromo-6-nitroimidazo[1,2-A]pyridine CAS No. 52310-42-6

3-Bromo-6-nitroimidazo[1,2-A]pyridine

Cat. No. B1288858
CAS RN: 52310-42-6
M. Wt: 242.03 g/mol
InChI Key: LEZQAJJLSXPPRZ-UHFFFAOYSA-N
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Description

3-Bromo-6-nitroimidazo[1,2-a]pyridine is a compound that has been synthesized and studied for various applications, including its potential as an antiretroviral agent and its use in constructing new polyheterocyclic ring systems with potential antibacterial properties. The compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse chemical reactivity and significance in medicinal chemistry due to its structural similarity to nucleotides and its ability to intercalate into DNA .

Synthesis Analysis

The synthesis of 3-bromoimidazo[1,2-a]pyridines can be achieved through different methods. One approach involves the reaction of α-bromoketones with 2-aminopyridine under conditions that promote tandem cyclization and bromination, resulting in the formation of 3-bromoimidazopyridines without the need for a base . Another method for synthesizing imidazo[1,2-a]pyridine derivatives, such as 3-aminoimidazo[1,2-a]pyridines, utilizes ionic liquids to promote the reaction, offering advantages such as simple workup and the recyclability of the ionic liquid .

Molecular Structure Analysis

The molecular structure of 3-bromo-6-nitroimidazo[1,2-a]pyridine derivatives has been characterized using various techniques, including elemental analysis, 1H NMR, and crystallography. These techniques help confirm the identity of the synthesized compounds and provide insight into their structural features .

Chemical Reactions Analysis

3-Bromo-6-nitroimidazo[1,2-a]pyridine derivatives have been used as precursors in various chemical reactions to create new compounds with potential biological activity. For instance, they have been utilized in nucleophilic aromatic substitution reactions and palladium-catalyzed cross-coupling reactions to explore antiparasitic structure-activity relationships . Additionally, the compound has been used in cyclization reactions with triethyl phosphite, leading to the formation of open-chain derivatives and subsequent thermal ring-closure to produce 3-aminoimidazo[1,2-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-6-nitroimidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of bromine and nitro groups within the molecule can affect its reactivity, polarity, and potential interactions with biological targets. The compound's ability to form hydrogen-bonded dimers and chains of rings through N-H...N and C-H...π(pyridine) hydrogen bonds has been observed in related pyrazolo[3,4-b]pyridine derivatives, suggesting that similar interactions may be possible for 3-bromo-6-nitroimidazo[1,2-a]pyridine .

Scientific Research Applications

Antituberculosis Agents

“3-Bromo-6-nitroimidazo[1,2-A]pyridine” and its analogues have been studied for their potential as antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some examples of imidazo [1,2- a ]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Organic Syntheses and Pharmaceutical Intermediates

“3-Bromo-6-nitroimidazo[1,2-A]pyridine” is used in organic syntheses and as pharmaceutical intermediates . It has been used in the synthesis of 1,2-dihydro-5-imidazo [1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6 .

Synthesis of 3-Arylimidazo[1,2-a]pyridines

A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H312, H315, H319, H332, H335, indicating potential harm if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridine analogues, including 3-Bromo-6-nitroimidazo[1,2-A]pyridine, have significant potential in the field of medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them a promising area for future research .

properties

IUPAC Name

3-bromo-6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-3-9-7-2-1-5(11(12)13)4-10(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZQAJJLSXPPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618536
Record name 3-Bromo-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-nitroimidazo[1,2-A]pyridine

CAS RN

52310-42-6
Record name 3-Bromo-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-nitroimidazo[1,2-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WD Ong, E Okubo-Kurihara, Y Kurihara… - Plant and Cell …, 2017 - academic.oup.com
Plants have a remarkable ability to perceive and respond to various wavelengths of light and initiate regulation of different cascades of light signaling and molecular components. While …
Number of citations: 9 academic.oup.com

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